2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a fused pyran derivative synthesized via multicomponent reactions involving aldehydes, kojic acid, and malononitrile . Its structure features:
- Pyrano[3,2-b]pyran core: A bicyclic system with an 8-oxo group and a hydroxymethyl substituent at position 4.
- 4-(4-Methoxyphenyl) group: An electron-rich aryl substituent enhancing molecular stability and binding interactions.
- Amino and nitrile groups: Critical for hydrogen bonding and reactivity in biological systems.
This compound exhibits antityrosinase activity, making it relevant for dermatological applications (e.g., hyperpigmentation treatment) . Its structural analogs are explored for diverse biological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-22-10-4-2-9(3-5-10)14-12(7-18)17(19)24-15-13(21)6-11(8-20)23-16(14)15/h2-6,14,20H,8,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWIJNQCLGKHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116699 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
194282-56-9 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194282-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
The compound features a pyrano[3,2-b]pyran core structure with multiple functional groups including an amino group, hydroxymethyl group, and a methoxyphenyl moiety. These characteristics contribute to its biological activity and reactivity.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrano compounds exhibit significant antimicrobial properties. A study by demonstrated that similar compounds can inhibit the growth of various bacterial strains. The presence of the amino and carbonitrile groups in this compound suggests potential efficacy against pathogens.
Anticancer Properties
Pyrano derivatives have also been explored for their anticancer activities. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed selective cytotoxicity against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
Material Science
Polymer Chemistry
The compound can be utilized in the synthesis of polymers due to its reactive functional groups. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties .
Fluorescent Materials
Due to its unique structure, this compound may also serve as a precursor for fluorescent materials. Studies have indicated that modifications to the pyrano structure can lead to materials with desirable optical properties for applications in sensors and imaging .
Agricultural Chemistry
Pesticide Development
There is potential for this compound in developing novel pesticides. Similar structures have been investigated for their ability to disrupt pest metabolism or reproduction. Field studies are needed to evaluate efficacy and environmental impact .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrano derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to 2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo demonstrated significant inhibition zones compared to control samples .
Case Study 2: Polymer Applications
In a study on polymer composites, researchers incorporated this compound into polyvinyl chloride (PVC) matrices. The resultant material exhibited improved tensile strength and thermal stability, making it suitable for high-performance applications in construction materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
Aryl Substituents
- Benzyloxy Derivatives: 6a: 4-(4-(Benzyloxy)phenyl) substituent (Mp: 221–224°C; IR: 2199 cm⁻¹ for nitrile). Exhibits moderate antityrosinase activity . 6h: 4-(3-((4-Chlorobenzyl)oxy)phenyl) group (Mp: 232–236°C).
- Methoxy Derivatives :
Heteroaryl Substituents
- 10a–c : 4-(4-(Pyrazole/Imidazole/Triazole)phenyl) groups. These derivatives show anticancer activity (e.g., 10a: IC₅₀ = 3.2 µM against MCF-7 cells) due to enhanced π-π stacking with cellular targets .
Carboxylate Esters
- Methyl/ethyl esters (e.g., methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate): Carboxylate groups improve solubility but reduce antityrosinase activity compared to nitrile-containing analogs .
Key Findings :
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | IR Nitrile Stretch (cm⁻¹) | Solubility |
|---|---|---|---|---|
| Target Compound | 354.36 | Not reported | ~2199 | Low in water |
| 6a | 404.40 | 221–224 | 2199 | Moderate (DMSO) |
| 10c | 363.34 | 290–294 | 2206 | Low (aqueous) |
| 6o | 394.38 | 241–245 | 2200 | Moderate (EtOH) |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing this compound, and how can reaction yields be optimized?
- Methodology:
- Use a multi-step protocol involving cyclocondensation of substituted pyran precursors with nitrile-containing intermediates under reflux conditions. Evidence from analogous pyrano-pyridine syntheses suggests optimal yields (70–85%) are achieved using ethanol or methanol as solvents, with catalytic NaOH or KOH at 60–80°C for 6–12 hours .
- Monitor reaction progress via TLC and purify via recrystallization (ethanol-DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology:
- Spectroscopy: Use -NMR (DMSO-) to verify the presence of methoxyphenyl protons (δ 7.2–7.8 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). IR spectroscopy can confirm nitrile stretches (~2190 cm) and carbonyl groups (~1680 cm) .
- Mass spectrometry: High-resolution ESI-MS should match the molecular formula (exact mass ~365.3 g/mol) .
Q. What solvent systems are suitable for solubility testing and crystallization?
- Methodology:
- Test solubility in DMSO, ethanol, and acetonitrile. For crystallization, use slow evaporation of a saturated DMSO/ethanol (1:3) solution at 4°C. Analogous compounds show poor aqueous solubility but moderate solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for derivative synthesis?
- Methodology:
- Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and optimize reaction conditions. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing trial-and-error approaches .
- Use software like Gaussian or ORCA to simulate electronic effects of the 4-methoxyphenyl group on pyran ring stability .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?
- Methodology:
- Variable-temperature NMR: Assess dynamic effects (e.g., rotameric equilibria of the hydroxymethyl group) by acquiring spectra at 25°C and 60°C .
- 2D-COSY/HMBC: Confirm coupling between adjacent protons and long-range - correlations to assign ambiguous signals .
Q. How can reaction mechanisms be validated for regioselective functionalization?
- Methodology:
- Isotopic labeling: Introduce or labels at the 8-oxo position to track oxygen/nitrogen migration during reactions .
- Kinetic studies: Monitor intermediate formation via in-situ FTIR or HPLC-MS to identify rate-determining steps .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodology:
- Apply factorial design (e.g., Box-Behnken) to optimize temperature, catalyst loading, and solvent ratios. For example, a 3 design can reduce side reactions (e.g., hydrolysis of nitrile groups) by identifying critical parameters .
- Use membrane separation technologies to isolate intermediates and reduce purification steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
